molecular formula C7H7N5O B8207672 Pyrazolo[1,5-a]pyrimidine-6-carbohydrazide

Pyrazolo[1,5-a]pyrimidine-6-carbohydrazide

Cat. No. B8207672
M. Wt: 177.16 g/mol
InChI Key: LEEGMPYCSYPZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[1,5-a]pyrimidine-6-carbohydrazide is a useful research compound. Its molecular formula is C7H7N5O and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antitumor Agents : Pyrazolo[1,5-a]pyrimidine derivatives are significant in the development of antitumor agents due to their structural diversity and good kinase inhibitory activity (Zhang et al., 2023). They function as anticancer agents by inhibiting protein kinase enzymes (Ismail et al., 2016), and have shown promise in targeting various cancer types, including liver carcinoma (Gomha et al., 2015), and in inhibiting human topoisomerase I activity (Kumar et al., 2016).

  • Antimicrobial and Antiviral Activities : These compounds display antimicrobial activities, with some being potent inhibitors of mycobacterial ATP synthase, suggesting potential in treating Mycobacterium tuberculosis (Sutherland et al., 2022). They also have shown promise in antibacterial applications (Beyzaei et al., 2017) and in inhibiting RNA polymerases in antimicrobial applications, including hepatitis C virus inhibitors (Abdallah & Elgemeie, 2022).

  • Other Therapeutic Potentials : These derivatives have therapeutic potential as anti-anxiety, anti-proliferative, analgesic, and antioxidant agents (Hammouda et al., 2022). Their broad range of medicinal properties includes applications as CNS agents, anti-infectious agents, anti-inflammatory agents, CRF1 antagonists, and radiodiagnostics (Cherukupalli et al., 2017).

  • Pharmaceutical and Other Applications : These compounds play a key role in various applications including pharmaceuticals, pesticides, dyes, and pigments (Al‐Azmi, 2019). They are also the basic skeleton of several synthetic drugs due to their unlimited biological aptitude and synthetic routes (Elattar & El‐Mekabaty, 2021).

  • Fungicidal Activity : Some derivatives have shown high fungicidal activity, particularly in fungal growth assays of Basidiomycete species (Huppatz, 1985).

properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-11-7(13)5-3-9-6-1-2-10-12(6)4-5/h1-4H,8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEGMPYCSYPZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.